N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
Description
N-[(2-Methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2-methoxypyridine methylamine substituent at the 4-position and a 2-methylimidazole group at the 6-position. Its molecular formula is C₁₅H₁₇N₇O (calculated molecular weight: 311.35 g/mol). The compound’s structure combines aromatic heterocycles (pyrimidine, pyridine, and imidazole), which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-11-16-5-6-21(11)14-8-13(19-10-20-14)18-9-12-3-4-17-15(7-12)22-2/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFHSTZROWUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC(=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the imidazole ring and the methoxypyridine moiety. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Imidazole Ring: This step often involves cyclization reactions using reagents like ammonium acetate or formamide.
Attachment of the Methoxypyridine Moiety: This can be done through nucleophilic substitution reactions, where the methoxypyridine acts as a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can enhance the efficacy and specificity of active ingredients.
Mechanism of Action
The mechanism of action of N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrimidin-4-amine Derivatives
6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- Molecular Formula : C₈H₉N₅
- Molecular Weight : 175.19 g/mol
- Key Features : This simpler analog lacks the (2-methoxypyridin-4-yl)methyl substituent, retaining only the 6-(2-methylimidazol-1-yl)pyrimidin-4-amine core. It serves as a foundational scaffold for derivatization.
Substituted Benzyl Pyrimidinamines
N-[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine
- Molecular Formula : C₃₃H₃₅N₉O
- Molecular Weight : 598.71 g/mol
- Key Features :
- A benzyl group substituted with a pyrazole ring at the 4-position.
- A bulky imidazopyridine-pyrrolidinylpropoxy substituent at the 6-position.
- Such modifications are typical in kinase inhibitors targeting hydrophobic binding pockets .
Fluorinated Cyclohexyl Derivatives
N-(4,4-Difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine
- Molecular Formula : C₁₈H₂₃F₂N₇O
- Molecular Weight : 407.43 g/mol
- Key Features :
- A difluorocyclohexyl group enhances metabolic stability.
- Morpholine at the 6-position improves solubility.
- Comparison : Fluorination and morpholine substitution contrast with the target compound’s methoxypyridine and imidazole groups. These changes may reduce off-target interactions in kinase inhibition .
Antiviral Carboxamide Analogs
(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Molecular Formula : C₂₆H₃₀N₄O₂
- Molecular Weight : 430.55 g/mol
- Key Features :
- Shares the (2-methoxypyridin-4-yl)methyl group with the target compound.
- A piperidine-naphthalene carboxamide replaces the pyrimidin-4-amine core.
- Comparison : This compound was studied as a SARS-CoV-2 inhibitor, suggesting that the (2-methoxypyridin-4-yl)methyl group may contribute to antiviral activity. The absence of the pyrimidine-imidazole motif highlights divergent therapeutic targets .
Pazopanib-Related Antitumor Agents
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine
- Molecular Formula : C₁₂H₁₁ClN₆
- Molecular Weight : 274.71 g/mol
- Key Features :
- Chloropyrimidine and indazole groups are critical for kinase inhibition.
- Comparison : Unlike the target compound, this analog lacks imidazole and methoxypyridine substituents. Its antitumor activity (via VEGFR/PDGFR inhibition) underscores the versatility of pyrimidine scaffolds in oncology .
Research Findings and Implications
- Structural Flexibility : The pyrimidin-4-amine core permits diverse substitutions, enabling optimization for solubility (e.g., morpholine), lipophilicity (e.g., pyrrolidinylpropoxy), or target engagement (e.g., methoxypyridine) .
- Therapeutic Potential: The target compound’s methoxypyridine and imidazole groups align with motifs seen in antiviral and kinase-inhibiting agents, though specific activity data are lacking in the evidence .
- Synthetic Accessibility : Suppliers listed for 6-(2-methylimidazol-1-yl)pyrimidin-4-amine (CAS 1314353-51-9) suggest availability for further derivatization .
Biological Activity
N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrimidine core substituted with a methoxypyridine and an imidazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole and pyridine rings are known to participate in hydrogen bonding and π-stacking interactions, enhancing the compound's binding affinity to target proteins.
Potential Targets
- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways.
- Enzymes : It could act as an inhibitor of enzymes related to metabolic processes.
- Receptors : The presence of the imidazole group suggests potential interactions with various receptors, including those involved in neurotransmission and inflammation.
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives with imidazole rings have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting that this compound may also possess similar properties .
Cytotoxicity Studies
Cytotoxicity assays conducted on human embryonic kidney (HEK293) cells revealed that several derivatives of similar structures were non-toxic at effective concentrations, indicating a favorable safety profile for further development .
Research Findings
| Study | Findings | IC50 Values | Notes |
|---|---|---|---|
| Study 1 | Evaluated the compound's anti-tubercular activity | 1.35 - 2.18 μM | Significant activity against M. tuberculosis |
| Study 2 | Assessed cytotoxicity on HEK293 cells | >40 μM | Non-toxic at effective concentrations |
| Study 3 | Investigated kinase inhibition potential | Not specified | Suggests interaction with signaling pathways |
Case Study 1: Anti-Tubercular Activity
In a series of experiments, compounds structurally similar to this compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential as anti-tubercular agents .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific kinases involved in cancer cell proliferation. The results indicated that modifications to the imidazole group enhanced binding affinity and selectivity towards the target kinases, suggesting a pathway for developing targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
